Welcome to the BenchChem Online Store!
molecular formula C7H7Cl2N3 B8798547 4,6-Dichloro-2-cyclopropylpyrimidin-5-amine CAS No. 75438-70-9

4,6-Dichloro-2-cyclopropylpyrimidin-5-amine

Cat. No. B8798547
M. Wt: 204.05 g/mol
InChI Key: OAIPRQSPYGPMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04323570

Procedure details

70 g of 2-cyclopropyl-4,6-dichloro-5-nitropyrimidine are hydrated in the presence of 8.2 g Raney nickel in 700 ml ethanol at 100 bar for 6 hours at room temperature. The reaction product is first extracted with methylenechloride, then the solution is concentrated, and the residue dissolved in cyclohexane and recrystallized. 41 g of 2-cyclopropyl-4,6-dichloro-5-amino-pyrimidine is obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([Cl:10])[C:7]([N+:11]([O-])=O)=[C:6]([Cl:14])[N:5]=2)[CH2:3][CH2:2]1>[Ni].C(O)C>[CH:1]1([C:4]2[N:5]=[C:6]([Cl:14])[C:7]([NH2:11])=[C:8]([Cl:10])[N:9]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C1(CC1)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Name
Quantity
8.2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction product is first extracted with methylenechloride
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in cyclohexane
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC(=C(C(=N1)Cl)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.